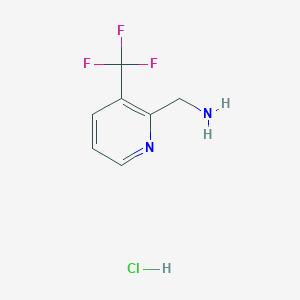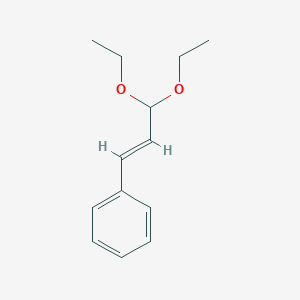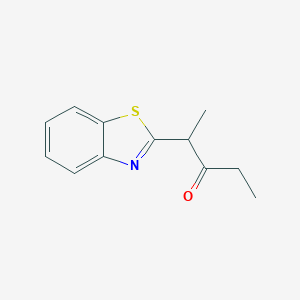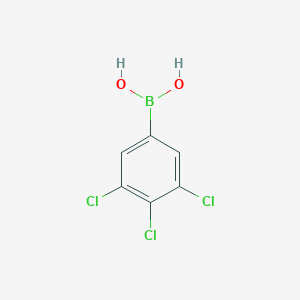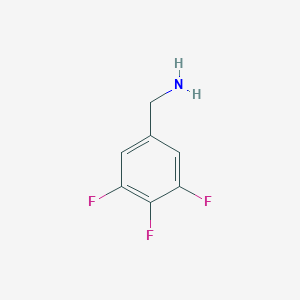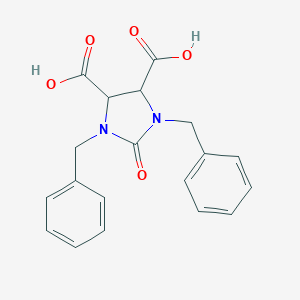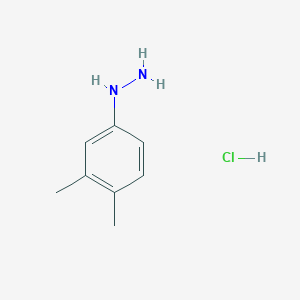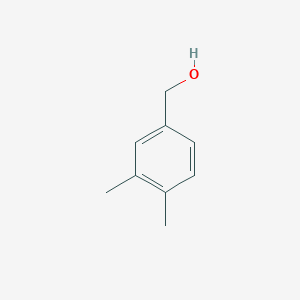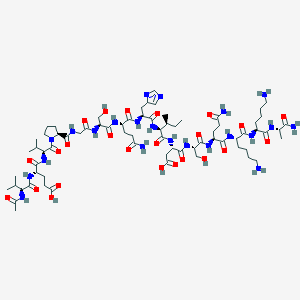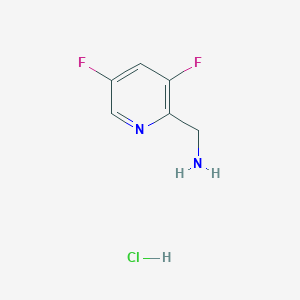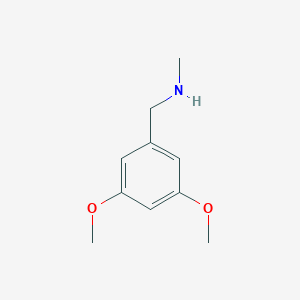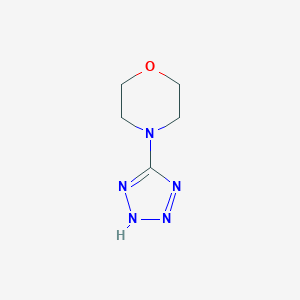
4-(2H-tetrazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(2H-tetrazol-5-yl)morpholine is not directly discussed in the provided papers. However, the papers do provide insights into related morpholine derivatives and their chemical behavior, which can be useful for understanding the general context in which such a compound might be studied. Morpholine derivatives are known for their versatility in chemical synthesis and potential pharmacological applications. For instance, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, which is an enzyme involved in cell growth and proliferation, making them of interest in cancer research .
Synthesis Analysis
The synthesis of morpholine derivatives typically involves the attachment of various substituents to the morpholine ring to confer specific properties or reactivity. In the case of the 5-Morpholino-1,3-oxazole-4-carbonitriles, the synthesis involved the addition of 4-phthalimidobutyl or 5-phthalimidopentyl substituents at the oxazole ring . Although the synthesis of 4-(2H-tetrazol-5-yl)morpholine is not described, similar synthetic strategies could potentially be applied, with the appropriate precursors and reaction conditions tailored to introduce the tetrazolyl group.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure can influence the electronic properties of the molecule and its interactions with other molecules. The papers provided do not offer direct information on the molecular structure of 4-(2H-tetrazol-5-yl)morpholine, but they do suggest that the morpholine moiety is a versatile scaffold that can be functionalized with various groups to yield compounds with interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can vary widely depending on the substituents attached to the ring. For example, the interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to different outcomes based on the nature of the substituent; one leads to a recyclization product while the other stops at the formation of an aminopentyl derivative after deprotection . These reactions highlight the potential for morpholine derivatives to undergo complex transformations, which could also be relevant for the chemical behavior of 4-(2H-tetrazol-5-yl)morpholine.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling point, and reactivity. The provided papers do not detail the physical and chemical properties of 4-(2H-tetrazol-5-yl)morpholine, but they do indicate that morpholine derivatives can exhibit selective inhibition of enzymes and can undergo specific reactions with hydrazine hydrate , suggesting that the compound may also have unique properties that could be explored in further studies.
Applications De Recherche Scientifique
Morpholine Derivatives: Chemical and Pharmacological Interest
Morpholine derivatives, including those substituted with tetrazole, are noted for their wide spectrum of pharmacological activities. The morpholine ring, characterized by its nitrogen and oxygen atoms, forms the backbone of various compounds developed for diverse pharmacological activities. Recent studies emphasize the importance of these derivatives in drug design, showcasing their role in producing compounds with potent pharmacophoric activities. Notably, the review by Asif and Imran (2019) discusses the pharmacological profiles of morpholine derivatives and their applications in creating novel therapeutic agents (Asif & Imran, 2019).
Tetrazole Moiety: A Pharmacophore in Medicinal Chemistry
Tetrazole moieties, like that in 4-(2H-tetrazol-5-yl)morpholine, are recognized for their extensive biological properties, including anticancer, antimalarial, antidiabetic, and anti-inflammatory activities. Tetrazoles serve as bioisosteres for the carboxylic acid group, enhancing the lipophilicity and bioavailability of drugs while minimizing side effects. This heterocyclic moiety is pivotal in the development of new drugs, offering a broad range of pharmaceutical and clinical applications. The review by Patowary, Deka, and Bharali (2021) provides a comprehensive overview of tetrazole derivatives' synthesis and biological activities, underscoring their significance in drug development (Patowary, Deka, & Bharali, 2021).
Safety And Hazards
Orientations Futures
The future directions for “4-(2H-tetrazol-5-yl)morpholine” could involve further exploration of its potential biological activities. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were screened for their antibacterial, anticancer, and anti-TB activities .
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-3-11-4-2-10(1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBHSAXFHWPZJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371780 |
Source


|
| Record name | 4-(2H-tetrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-tetrazol-5-yl)morpholine | |
CAS RN |
133237-33-9 |
Source


|
| Record name | 4-(2H-tetrazol-5-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

